methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate
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Overview
Description
Methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate is a quinoline derivative with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a keto group at the 4th position, and a carboxylate ester group at the 2nd position. The molecular formula of this compound is C11H8BrNO3, and it has a molecular weight of 282.1 g/mol .
Preparation Methods
The synthesis of methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols in the presence of a catalyst, leading to the formation of the quinoline ring . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . This interaction leads to the disruption of bacterial DNA synthesis, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate: This compound has a hydroxyl group instead of a bromine atom, which affects its reactivity and biological activity.
2-Hydroxyquinoline: Lacks the bromine and ester groups, making it less versatile in synthetic applications.
4-Hydroxy-2-quinolones: These compounds have different substitution patterns, leading to varied biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-6H,1H3 |
InChI Key |
SQGPLMHJTNAPJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC(C=CC2=N1)Br |
Origin of Product |
United States |
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